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Cat. No.: B581603 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
HA155 is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the

production of lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a variety

of physiological and pathological processes, including cell proliferation, migration, survival, and

inflammation. As a result, inhibitors of this pathway, such as HA155, are valuable research

tools and potential therapeutic agents for conditions like cancer, fibrosis, and inflammatory

diseases. HA155 exists as (E) and (Z) geometric isomers, and while their distinct biological

activities are of significant interest, detailed public access to their specific spectroscopic data

remains limited.

Spectroscopic Data
A comprehensive search of publicly available scientific literature and databases did not yield

detailed, separated spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for the individual (E)- and

(Z)-isomers of HA155. While general information regarding HA155's chemical formula

(C₂₄H₁₉BFNO₅S), exact mass (463.1061), and molecular weight (463.29) is available, specific

peak lists, spectra, and detailed experimental conditions for the characterization of each isomer

are not provided in the accessible resources.

The differentiation and characterization of (E) and (Z) isomers are crucial for understanding

their respective binding affinities, potencies, and overall pharmacological profiles. Researchers
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in possession of these isomers would typically perform the following spectroscopic analyses:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for

elucidating the chemical structure and confirming the geometry of the double bond in each

isomer. Key differentiating features would likely be observed in the chemical shifts of the

vinylic proton and adjacent carbon atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the

elemental composition and exact mass of each isomer. Fragmentation patterns could also

provide structural information.

Infrared (IR) Spectroscopy: IR spectroscopy would help identify the functional groups

present in the molecule, such as the boronic acid, carbonyl, and aromatic moieties. Subtle

differences in the fingerprint region might distinguish the two isomers.

Due to the absence of specific data, we are unable to provide the requested tables of

quantitative spectroscopic information for (E)- and (Z)-HA155 at this time.

Experimental Protocols
Detailed experimental protocols for the stereoselective synthesis of (E)-HA155 and (Z)-HA155,

as well as the specific conditions for their spectroscopic analysis, are not readily available in

the public domain. The synthesis of such specific geometric isomers often requires carefully

designed synthetic routes and purification techniques, such as stereoselective olefination

reactions and preparative chromatography.

Autotaxin-LPA Signaling Pathway
HA155 exerts its biological effects by inhibiting autotaxin, thereby blocking the synthesis of LPA

and attenuating its downstream signaling. The following diagram illustrates the core

components of the ATX-LPA signaling pathway.
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Figure 1. The Autotaxin-LPA signaling pathway and the inhibitory action of (E/Z)-HA155.

As depicted in Figure 1, the signaling cascade begins in the extracellular space where

autotaxin, a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine

(LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA). HA155 acts as a

competitive inhibitor of ATX, preventing this conversion. The newly synthesized LPA then binds

to and activates a family of G protein-coupled receptors (GPCRs) known as LPA receptors

(LPAR1-6) on the cell surface. This binding event triggers the coupling and activation of

intracellular G proteins (Gq/11, Gi/o, and G12/13). These activated G proteins, in turn, initiate a

variety of downstream signaling cascades, including the phospholipase C (PLC), PI3K/Akt, and

RhoA pathways. Ultimately, the activation of these intracellular pathways leads to diverse

cellular responses such as cell proliferation, migration, and survival. By inhibiting ATX, HA155

effectively reduces the production of LPA, thereby dampening these downstream signaling

events.

Conclusion
(E/Z)-HA155 is a significant molecular probe for studying the physiological and pathological

roles of the Autotaxin-LPA signaling axis. While the lack of publicly available, detailed

spectroscopic data for the individual (E) and (Z) isomers presents a challenge for in-depth

structure-activity relationship studies, the established role of HA155 as a potent ATX inhibitor

underscores its importance in the field of drug discovery and chemical biology. Further

research and publication of detailed synthetic and analytical procedures for these isomers

would be highly beneficial to the scientific community.
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To cite this document: BenchChem. [(E/Z)-HA155: A Technical Overview of a Potent
Autotaxin Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b581603#e-z-ha155-spectroscopic-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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